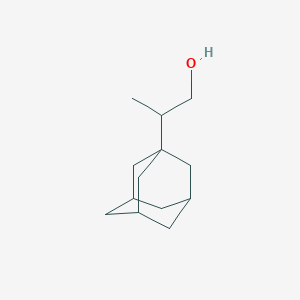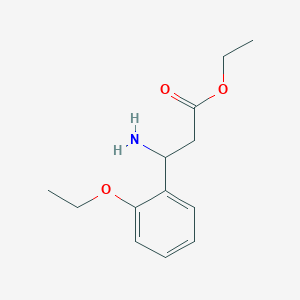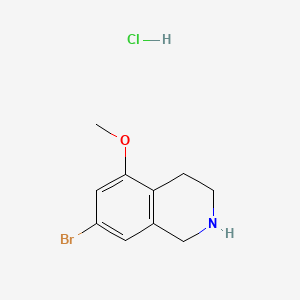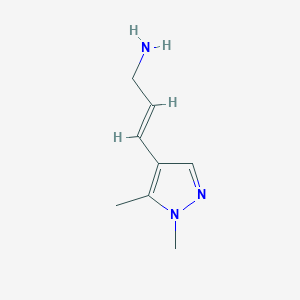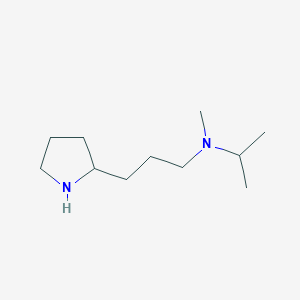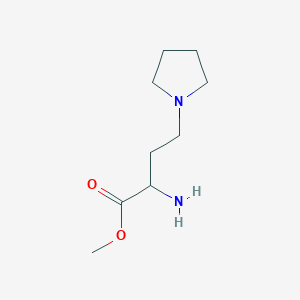![molecular formula C16H14ClNO4 B13570859 (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/no-structure.png)
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxycarbonyl group, an amino group, and a chlorophenyl group attached to an acetic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the acetic acid backbone: The protected amino acid is then coupled with a chlorophenyl acetic acid derivative using standard peptide coupling reagents such as EDCI or DCC.
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a primary amine.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-bromophenyl)acetic acid
Uniqueness
The uniqueness of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
特性
分子式 |
C16H14ClNO4 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC名 |
(2S)-2-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChIキー |
ZNORFUYPJLRGCK-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2Cl)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


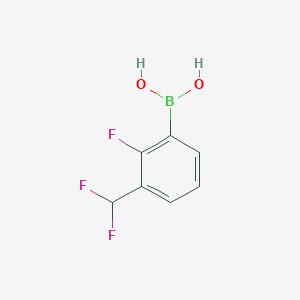
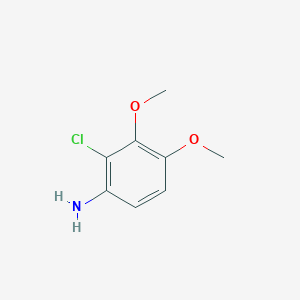
![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
